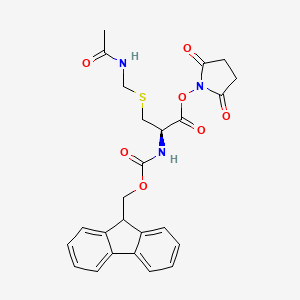

Fmoc-cys(acm)-OSu

Description

BenchChem offers high-quality Fmoc-cys(acm)-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-cys(acm)-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULFXHPZSDOLA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fmoc-Cys(Acm)-OSu in Modern Peptide Science

An In-Depth Technical Guide to the Chemical Structure and Properties of Nα-Fmoc-S-acetamidomethyl-L-cysteine-N-hydroxysuccinimide Ester (Fmoc-Cys(Acm)-OSu)

In the intricate field of peptide synthesis and drug development, the precise control over reactive functional groups is paramount. Nα-(9-Fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-cysteine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Cys(Acm)-OSu, stands out as a sophisticated and indispensable building block. Its unique trifunctional design, incorporating a temporary N-terminal protecting group (Fmoc), a semi-permanent thiol protecting group (Acm), and a pre-activated carboxyl group (-OSu), provides researchers with exceptional control over peptide chain elongation and, crucially, the directed formation of disulfide bonds.

This guide offers a comprehensive examination of Fmoc-Cys(Acm)-OSu, delving into its molecular architecture, physicochemical properties, synthesis, and core applications. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent to harness its full potential in constructing complex, cysteine-rich peptides such as hormones, toxins, and therapeutic agents.

Part 1: Molecular Architecture and Physicochemical Profile

The efficacy of Fmoc-Cys(Acm)-OSu stems directly from its meticulously designed chemical structure. Each component serves a distinct and synergistic purpose within the framework of Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure Analysis

The molecule is built upon an L-cysteine backbone, which is chemically modified at its three primary functional groups: the α-amino group, the thiol side chain, and the α-carboxyl group.

Caption: Molecular components of Fmoc-Cys(Acm)-OSu.

-

Fmoc (Fluorenylmethoxycarbonyl) Group : Attached to the N-terminus, this bulky aromatic group provides robust protection against unwanted reactions during peptide coupling.[1] Its key feature is its lability to basic conditions, typically a solution of piperidine in an organic solvent, allowing for its selective removal without affecting other protecting groups.[2][3] This orthogonality is a cornerstone of Fmoc-based SPPS.[4]

-

Acm (Acetamidomethyl) Group : Protecting the highly reactive thiol (-SH) side chain of cysteine, the Acm group is stable under both the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin.[1][5] This stability is critical for preventing premature and random disulfide bond formation.[6] The Acm group can be selectively removed later using specific reagents like iodine or heavy metal salts (e.g., mercury(II) acetate), enabling the controlled and directed formation of disulfide bridges.[5]

-

OSu (N-hydroxysuccinimide) Ester : The carboxyl group of the cysteine is activated as an OSu ester.[7] This transforms the carboxylic acid into a good leaving group, facilitating a highly efficient aminolysis reaction (peptide bond formation) with the free N-terminus of the growing peptide chain on the solid support.[8][9]

Physicochemical Properties

The physical and chemical properties of Fmoc-Cys(Acm)-OSu and its precursor, Fmoc-Cys(Acm)-OH, are critical for its storage, handling, and application in synthesis.

| Property | Value (Fmoc-Cys(Acm)-OH) | Value (Fmoc-Cys(Acm)-OSu) | Source(s) |

| Molecular Formula | C₂₁H₂₂N₂O₅S | C₂₅H₂₅N₃O₇S | [1][7][10] |

| Molecular Weight | 414.47 g/mol | 511.55 g/mol | [1][5][7][10] |

| Appearance | White to off-white solid/powder | Not specified; typically a white solid | [5] |

| Melting Point | ~147-155 °C (with decomposition) | Not specified | [1][5] |

| Solubility | Soluble in DMF, DCM, NMP; Poor in water | Soluble in organic solvents like DMF | [1] |

| CAS Number | 86060-81-3 | Not explicitly found | [1][10] |

Part 2: Synthesis and Quality Control

The synthesis of Fmoc-Cys(Acm)-OH, the direct precursor to the OSu-activated form, is typically achieved through a streamlined one-pot reaction, which enhances efficiency and yield.[5]

One-Pot Synthesis of Fmoc-Cys(Acm)-OH

This process involves two sequential reactions in the same vessel without intermediate isolation, minimizing product loss.[1][5]

-

S-Alkylation : L-cysteine hydrochloride is reacted with N-(hydroxymethyl)acetamide (the Acm source) in an acidic aqueous medium to form S-acetamidomethyl-L-cysteine (Cys(Acm)-OH).[5]

-

N-α-Fmoc Protection : A solution of Fmoc-OSu in an organic solvent like acetone is added to the Cys(Acm)-OH solution. The pH is adjusted to neutral or slightly alkaline to facilitate the reaction of the Fmoc-OSu with the primary amine of the cysteine, yielding the final Fmoc-Cys(Acm)-OH product.[5][11]

Caption: Workflow for the one-pot synthesis of Fmoc-Cys(Acm)-OH.

Activation to Fmoc-Cys(Acm)-OSu

The purified Fmoc-Cys(Acm)-OH is then converted to its active ester form. This is typically achieved by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), which facilitates the esterification.

Quality Control

Rigorous quality control is essential to ensure the purity and identity of the final product, which is critical for successful peptide synthesis. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity (typically ≥99%).[5]

-

Mass Spectrometry (MS): To confirm the correct molecular weight.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.[5]

Part 3: Core Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Acm)-OSu is a cornerstone reagent for the SPPS of peptides containing cysteine, particularly those requiring specific disulfide bridge patterns.

The Principle of Orthogonal Protection

The power of Fmoc-Cys(Acm)-OSu lies in its orthogonal protection scheme. The Fmoc group is removed by base, the Acm group by mild oxidation or heavy metals, and other side-chain protecting groups (like tBu) and the resin linker are typically cleaved by acid (e.g., Trifluoroacetic acid - TFA).[5] This mutual exclusivity allows for the selective deprotection of specific functional groups at different stages of the synthesis, which is the key to building complex molecules with defined architectures.[6]

Experimental Protocol: Incorporation into a Peptide Chain

The following is a generalized protocol for a single coupling cycle using Fmoc-Cys(Acm)-OSu in manual SPPS on a resin support (e.g., Rink Amide resin).

-

Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection :

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the last coupled amino acid.[3][12]

-

Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

-

-

Coupling of Fmoc-Cys(Acm)-OSu :

-

Dissolve Fmoc-Cys(Acm)-OSu (typically 2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the washed, deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The N-hydroxysuccinimide is released as a water-soluble byproduct.[13]

-

Self-Validation Check: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies incomplete reaction, requiring a recoupling step.

-

-

Capping (Optional but Recommended) : To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and a non-nucleophilic base like DIPEA in DMF) for 15-30 minutes.

-

Washing : Wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection/coupling cycle.

Caption: The core cycle of Solid-Phase Peptide Synthesis.

Part 4: Thiol Deprotection and Disulfide Bond Formation

After the full peptide chain has been assembled, cleaved from the resin, and purified, the Acm groups are removed to allow for the formation of the critical disulfide bonds that dictate the peptide's tertiary structure and biological function.[1]

Protocol: Iodine-Mediated Acm Removal and Oxidation

This is the most common method for simultaneously deprotecting the thiol and forming the disulfide bridge.[5] The reaction is typically performed in high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

Peptide Dissolution : Dissolve the purified, Acm-protected peptide in an appropriate solvent mixture, such as aqueous acetic acid or aqueous methanol. The concentration should be low (e.g., 0.1-0.5 mg/mL) to promote intramolecular bond formation.

-

Iodine Addition : Slowly add a solution of iodine (I₂) in the same solvent system dropwise to the peptide solution while stirring. The reaction progress can often be monitored by the persistence of the yellow/brown iodine color.

-

Reaction Monitoring : Monitor the reaction by HPLC to track the disappearance of the starting material and the appearance of the cyclized product. The reaction is typically complete within 1-2 hours.

-

Quenching : Quench the excess iodine by adding a few drops of a dilute aqueous solution of ascorbic acid or sodium thiosulfate until the color disappears.

-

Purification : Purify the final cyclized peptide using reverse-phase HPLC to remove salts and any side products.

Caption: Post-synthesis workflow for disulfide bridge formation.

Part 5: Safety and Handling

As a laboratory chemical, Fmoc-Cys(Acm)-OSu and its precursors require careful handling to ensure user safety.

-

Hazards Identification : The material is classified as a hazardous substance. It is known to be an irritant to the eyes, respiratory system, and skin.[14][15] It may cause an allergic skin reaction.[16]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14] If dust generation is possible, a dust respirator should be used.[14]

-

Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17] Do not eat, drink, or smoke in the handling area.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

-

Spills : For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]

Conclusion

Fmoc-Cys(Acm)-OSu is a testament to the power of strategic chemical design in advancing peptide science. Its orthogonal protecting groups and pre-activated carboxyl functionality provide an elegant and highly effective solution for the synthesis of complex, disulfide-bridged peptides. By understanding the causality behind its structure—the base-lability of the Fmoc group, the specific cleavability of the Acm group, and the reactivity of the OSu ester—researchers can confidently incorporate cysteine residues and precisely orchestrate the formation of structural disulfide bonds. This level of control is indispensable for the development of next-generation peptide therapeutics and for elucidating the structure-function relationships of proteins.

References

-

Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available at: [Link]

-

ChemSrc. Fmoc-Osu | CAS#:82911-69-1. Available at: [Link]

-

ChemBK. FMOC-CYS(ACM)-OSU. Available at: [Link]

-

Chemie Brunschwig AG. The Role of Fmoc-OSu in Advanced Peptide Synthesis and Drug Discovery. Available at: [Link]

-

PubMed Central (PMC). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Available at: [Link]

- Google Patents. CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method.

-

PubMed Central (PMC) - Wiley. Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

AAPPTec. Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Fmoc-L-Cysteine-(Acetamidomethyl). Available at: [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

- Google Patents. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.

-

ResearchGate. (PDF) Methods for Removing the Fmoc Group. Available at: [Link]

Sources

- 1. Buy Fmoc-Cys(Acm)-OH | 86060-81-3 [smolecule.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 7. chembk.com [chembk.com]

- 8. N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide - Enamine [enamine.net]

- 9. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method - Google Patents [patents.google.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. peptide.com [peptide.com]

Introduction: The Strategic Importance of Cysteine and its Controlled Incorporation

An In-depth Technical Guide to the Core Principles of Using Fmoc-Cys(Acm)-OSu in Solid-Phase Peptide Synthesis

In the landscape of peptide and protein therapeutics, cysteine residues are of paramount importance. Their unique ability to form disulfide bridges dictates the three-dimensional structure, stability, and biological activity of a vast array of molecules, from hormones like oxytocin to complex neurotoxins.[1][2] However, the very reactivity of the cysteine thiol group presents a significant challenge during chemical synthesis. Uncontrolled oxidation can lead to a heterogeneous mixture of scrambled disulfide isomers, rendering the final product inactive or difficult to purify.

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, provides a robust framework for building peptides with defined sequences.[] Within the context of Fmoc-based SPPS, the strategic selection of protecting groups is critical for success.[4][5] This guide focuses on a highly specialized and valuable building block: N-α-Fmoc-S-acetamidomethyl-L-cysteine-N-hydroxysuccinimidyl ester (Fmoc-Cys(Acm)-OSu) . We will dissect its molecular architecture, explore its application in orthogonal synthesis strategies, and provide field-proven protocols for its effective use. This document is intended for researchers and drug development professionals seeking to master the controlled, regioselective formation of disulfide bonds in synthetic peptides.

Chapter 1: A Tripartite Analysis of the Fmoc-Cys(Acm)-OSu Molecule

The efficacy of Fmoc-Cys(Acm)-OSu stems from the distinct roles of its three key chemical moieties. Understanding the function and lability of each component is fundamental to its proper application.

Caption: Orthogonal deprotection workflow in Fmoc-SPPS.

This system allows the researcher precise control:

-

Chain Elongation: The Fmoc group is removed with piperidine at each cycle, leaving the Acm and other acid-labile side-chain protecting groups (like tBu or Trt) untouched. [5]2. Selective Disulfide Formation: After chain assembly, the Acm group can be selectively removed (e.g., with iodine) to form a specific disulfide bond, while the peptide remains anchored to the resin and other side chains remain protected. [6][7]3. Global Deprotection: Finally, treatment with a strong acid like TFA cleaves the peptide from the resin and removes the remaining acid-labile side-chain protecting groups. The following table summarizes the stability of these key protecting groups under common SPPS conditions.

| Protecting Group | Reagent/Condition | Stability | Causality/Purpose |

| Fmoc | 20% Piperidine in DMF | Labile | N-terminal deprotection for chain elongation. [4] |

| 95% TFA | Stable | Withstands final cleavage conditions. [4] | |

| Acm | 20% Piperidine in DMF | Stable | Orthogonal to Fmoc removal. [8] |

| 95% TFA | Stable | Allows for purification of Acm-protected peptide after cleavage. [9] | |

| Iodine (I₂) | Labile | Selective deprotection for disulfide bond formation. [6][10] | |

| Hg(OAc)₂ / Ag(I) | Labile | Alternative selective deprotection methods. | |

| tBu, Boc, Trt | 20% Piperidine in DMF | Stable | Standard acid-labile side-chain protection. [5] |

| 95% TFA | Labile | Removed during final global deprotection and cleavage. [5] |

Chapter 3: Core Experimental Workflow - Incorporation into the Peptide Chain

The use of the pre-activated Fmoc-Cys(Acm)-OSu simplifies the coupling step. The protocol below outlines a standard manual procedure for its incorporation into a growing peptide chain on a solid support.

Step-by-Step Coupling Protocol

Prerequisites: The synthesis is performed on a standard SPPS resin (e.g., Rink Amide, Wang) in a suitable reaction vessel. The N-terminal Fmoc group of the resin-bound peptide has just been removed, and the resin has been thoroughly washed.

-

Resin Preparation:

-

Ensure the N-terminal amine of the peptide-resin is free (confirmed by a positive Kaiser or TNBS test).

-

Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

-

-

Coupling Solution Preparation:

-

Dissolve 1.5 to 2.0 equivalents of Fmoc-Cys(Acm)-OSu (relative to the resin's initial substitution) in a minimal volume of DMF.

-

Expert Insight: Unlike standard in-situ activation, no coupling activators (HBTU, etc.) are needed. However, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.) can be beneficial to ensure the resin-bound amine remains in its free base form, optimizing the reaction rate. [11]

-

-

Coupling Reaction:

-

Add the coupling solution to the washed peptide-resin.

-

Agitate the mixture at room temperature for 1 to 2 hours. The reaction time can be extended for sterically hindered sequences.

-

-

Monitoring the Reaction:

-

Take a small sample of the resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them.

-

Perform a qualitative ninhydrin (Kaiser) test or a trinitrobenzene sulfonic acid (TNBS) test.

-

A negative result (e.g., colorless or yellow beads with ninhydrin) indicates the successful consumption of the free primary amine and thus a complete coupling reaction.

-

-

Post-Coupling Wash:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 x 1 min) to remove any unreacted Fmoc-Cys(Acm)-OSu and byproducts.

-

The peptide-resin is now ready for the next cycle of Fmoc deprotection.

-

Chapter 4: Post-Synthesis Manipulation of the Acm Group

The true utility of the Acm group is realized after the full peptide sequence is assembled. It allows for the precise and directed formation of disulfide bonds.

On-Resin Acm Deprotection and Oxidative Cyclization with Iodine

This is a common method for forming a single disulfide bridge within a peptide while it is still attached to the solid support.

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin (containing two Cys(Acm) residues) thoroughly with DMF, followed by DCM, and dry it partially.

-

-

Oxidation Reaction:

-

Prepare a solution of iodine (I₂) in a suitable solvent. A typical concentration is 5-10 equivalents of iodine per Acm group in a solvent like DMF or a mixture of DMF/DCM.

-

Expert Insight: The choice of solvent can influence the reaction rate and outcome. The reaction is generally faster in more polar solvents. * Add the iodine solution to the resin and agitate at room temperature. Monitor the reaction progress by taking small aliquots of the peptide, cleaving them, and analyzing via HPLC and Mass Spectrometry. The reaction is typically complete within 1-2 hours.

-

-

Quenching and Washing:

-

Once the reaction is complete, drain the iodine solution.

-

Wash the resin with DMF until the filtrate is colorless.

-

To remove any residual iodine, wash the resin with a solution of ascorbic acid or sodium thiosulfate in DMF (e.g., 1 M solution) until the beads and solution are colorless.

-

Finally, wash the resin thoroughly with DMF, followed by DCM, and dry it for final cleavage.

-

Chapter 5: Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise during SPPS.

-

Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, this indicates a "difficult sequence," which may be caused by steric hindrance or peptide aggregation on the resin. [12] * Solution: Double-couple by repeating the coupling step with a fresh solution of Fmoc-Cys(Acm)-OSu. Increasing the reaction temperature to 40-50°C can also improve efficiency, though this should be done cautiously to avoid racemization. [13]

-

Peptide Aggregation: Hydrophobic sequences are prone to forming secondary structures (β-sheets) on the resin, which blocks reactive sites and hinders reagent diffusion. [13] * Solution: Switch to more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling and deprotection steps. [12]Synthesizing at an elevated temperature can also disrupt aggregation. [13]

-

Side Reactions during Acm Removal: While iodine is effective, it can sometimes lead to side reactions, such as the modification of sensitive residues like Tryptophan or Tyrosine.

Chapter 6: Analytical Characterization

Verifying the success of each step is crucial for a self-validating system.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the crude peptide after cleavage. A single, sharp peak indicates a successful synthesis, while multiple peaks suggest deletion sequences, incomplete deprotection, or other side products. [16][17]* Mass Spectrometry (MS): MS provides the definitive confirmation of the peptide's identity by measuring its molecular weight. [16]It is essential for confirming the successful incorporation of Cys(Acm) and for verifying the formation of the disulfide bond after oxidation (which results in a mass loss of 2 Da, corresponding to two hydrogen atoms). [18][19]

Conclusion

Fmoc-Cys(Acm)-OSu is a sophisticated and powerful tool for peptide chemists. Its tripartite design—combining a base-labile N-terminal protector, a stable and orthogonally removable thiol protector, and a pre-activated carboxyl group—provides an elegant solution to the complex challenge of synthesizing peptides with defined disulfide bridges. By understanding the underlying chemical principles, leveraging orthogonal protection strategies, and applying meticulous experimental technique, researchers can harness the full potential of this reagent to develop novel and complex peptide therapeutics with precisely engineered structures and functions.

References

-

Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

-

Zhang, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

-

CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. Israel Journal of Chemistry. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Google Patents. (2019). CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method.

-

Galande, A. A., & Spatola, A. F. (2001). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chakraborty, A., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Roumestand, C., et al. (1991). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Andreu, D., et al. (1994). Disulfide bond formation in peptides. Methods in Molecular Biology. Retrieved from [Link]

-

Biotage. (2023). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

-

Chakraborty, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences. Retrieved from [Link]

-

Veber, D. F., et al. (1972). Thiol Protection with the Acetamidomethyl Group: S-Acetamidomethyl-L-Cysteine Hydrochloride. Journal of the American Chemical Society. Retrieved from [Link]

-

DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

-

Laps, S., et al. (2019). De Novo Synthetic Design for Ultrafast Formation of Disulfide Bonds in Peptides and Proteins. ChemRxiv. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

van der Veken, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

-

Tam, J. P., et al. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. The Peptides. Retrieved from [Link]

-

Semantic Scholar. (2001). One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (Fmoc-Cys(Acm)-OH). Retrieved from [Link]

-

OUCI. (n.d.). Disulfide Formation Strategies in Peptide Synthesis. Retrieved from [Link]

-

ChemRxiv. (2025). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

-

ResearchGate. (2020). SPPS: peptide failure to elongate? Retrieved from [Link]

-

Gouthami, B., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. researchgate.net [researchgate.net]

- 18. ijsra.net [ijsra.net]

- 19. biopharmaspec.com [biopharmaspec.com]

Methodological & Application

Mastering Peptide Synthesis: A Detailed Guide to the Application of Fmoc-Cys(Acm)-OSu

Introduction: The Strategic Importance of Cysteine and its Protection in Peptide Synthesis

Cysteine, with its unique thiol-containing side chain, is a cornerstone in the architecture of many biologically active peptides and proteins. The ability of two cysteine residues to form a disulfide bridge is fundamental to establishing and maintaining the correct three-dimensional structure, which is often intrinsically linked to biological function.[1] However, the high reactivity of the thiol group presents a significant challenge during solid-phase peptide synthesis (SPPS), necessitating the use of protecting groups to prevent unwanted side reactions, such as premature or random disulfide bond formation.[1][]

The acetamidomethyl (Acm) group is a widely employed thiol-protecting group in Fmoc-based SPPS.[3][4] Its stability under the mildly basic conditions used for Fmoc-group removal and the acidic conditions of final cleavage from the resin makes it an excellent orthogonal protecting group.[3] This orthogonality is crucial for complex peptide synthesis, especially for those containing multiple disulfide bonds, as it allows for selective deprotection and controlled, sequential disulfide bond formation.[][5]

This guide provides a comprehensive, step-by-step protocol for the use of Fmoc-Cys(Acm)-OSu, a pre-activated N-hydroxysuccinimide (OSu) ester of Fmoc-protected, Acm-shielded cysteine, in manual solid-phase peptide synthesis. The use of a pre-activated ester simplifies the coupling step by eliminating the need for in-situ activation reagents, potentially streamlining the synthesis process. We will delve into the rationale behind each step, offering insights honed from practical experience to empower researchers in achieving high-purity, cysteine-containing peptides.

Core Principles and Strategic Considerations

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis due to its milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry.[6] This approach relies on the base-lability of the Nα-Fmoc protecting group for iterative deprotection, while acid-labile protecting groups are used for the amino acid side chains.[3][6]

The Orthogonality of the Acm Group:

The Acm group's resistance to both the piperidine solution used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail for final cleavage and side-chain deprotection is its key advantage.[3] This allows for the synthesis and purification of the fully assembled peptide with the cysteine thiol still protected. The Acm group can then be selectively removed under specific oxidative conditions, most commonly with iodine, to facilitate disulfide bond formation.[4][7]

Advantages of Using a Pre-activated OSu Ester:

In standard SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated in situ using coupling reagents like HBTU, HATU, or carbodiimides (e.g., DCC, DIC).[5][8] The use of a pre-activated OSu ester like Fmoc-Cys(Acm)-OSu offers several potential benefits:

-

Simplified Coupling: No additional coupling reagents are required, reducing the number of reagents and potential side products.

-

Reduced Risk of Racemization: Racemization of the chiral center of the amino acid can be a concern with certain in-situ activation methods, particularly with prolonged pre-activation times.[7][8] Using a stable, pre-formed active ester can mitigate this risk.

-

Potentially Faster Coupling: OSu esters are generally reactive and can lead to efficient coupling.

However, it is crucial to ensure the quality of the OSu ester, as it can be susceptible to hydrolysis. It is recommended to use fresh, high-quality reagents and to minimize their exposure to moisture.

Experimental Protocols

Materials and Reagents

| Reagent | Grade/Purity | Supplier | Notes |

| Fmoc-Cys(Acm)-OSu | >98% | Commercially Available | Store desiccated at -20°C. |

| Solid-phase synthesis resin | e.g., Rink Amide, Wang | 100-200 or 200-400 mesh | Choose based on the desired C-terminal functionality. |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Commercially Available | Use amine-free grade. |

| Piperidine | Reagent grade | Commercially Available | For preparation of deprotection solution. |

| Dichloromethane (DCM) | ACS grade or higher | Commercially Available | For washing steps. |

| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Commercially Available | For neutralization steps (optional). |

| Acetic Anhydride | Reagent grade | Commercially Available | For capping unreacted amines. |

| Pyridine | Anhydrous | Commercially Available | For capping unreacted amines. |

| Ninhydrin test kit | Commercially Available | For monitoring coupling completion. | |

| Trifluoroacetic acid (TFA) | Reagent grade | Commercially Available | For final cleavage. |

| Triisopropylsilane (TIS) | Reagent grade | Commercially Available | Scavenger for cleavage. |

| Water | HPLC grade | Commercially Available | Scavenger for cleavage. |

| Iodine | ACS grade or higher | Commercially Available | For Acm deprotection and cyclization. |

| Acetic Acid | Glacial | Commercially Available | Solvent for cyclization. |

Workflow for Manual Fmoc-SPPS

The following diagram illustrates the cyclical nature of manual Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for a single coupling cycle in manual Fmoc-SPPS.

Step-by-Step Coupling Protocol for Fmoc-Cys(Acm)-OSu

This protocol assumes the synthesis is being performed on a 0.1 mmol scale. Adjust volumes and amounts accordingly for different scales.

1. Resin Preparation and Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the resin for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9]

-

Drain the deprotection solution.

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

-

Wash with DCM (2-3 times) and then again with DMF (2-3 times).

4. Coupling of Fmoc-Cys(Acm)-OSu:

-

Dissolve 3-5 equivalents of Fmoc-Cys(Acm)-OSu (relative to the resin loading) in a minimal amount of DMF.

-

Add the dissolved Fmoc-Cys(Acm)-OSu solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The optimal time may vary depending on the sequence and should be determined by monitoring the reaction.

5. Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[6]

-

Negative Test (beads remain colorless or yellowish): The coupling is complete. Proceed to the washing step.

-

Positive Test (beads turn dark blue/purple): The coupling is incomplete. Continue the coupling for another 1-2 hours and re-test. If the test remains positive, a recoupling step may be necessary.

6. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted Fmoc-Cys(Acm)-OSu and byproducts.

7. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 5% acetic anhydride, 5% pyridine in DMF) for 15-30 minutes.

-

Wash the resin with DMF (3-5 times).

After the successful coupling of Fmoc-Cys(Acm)-OSu, the cycle of deprotection, washing, and coupling is repeated with the next amino acid in the sequence.

Post-Synthesis: Cleavage, Deprotection, and Disulfide Bond Formation

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. The Acm group on the cysteine residue will remain intact during this process.

Cleavage Cocktail: A common cleavage cocktail for Fmoc-SPPS is a mixture of TFA, a scavenger to prevent side reactions with reactive carbocations, and water.

| Component | Percentage (%) | Purpose |

| Trifluoroacetic Acid (TFA) | 95 | Cleavage and deprotection |

| Water | 2.5 | Scavenger |

| Triisopropylsilane (TIS) | 2.5 | Scavenger |

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

At this stage, you have the linear peptide with all side-chain protecting groups removed, except for the Acm group on the cysteine residue(s). The peptide can be purified by reverse-phase HPLC at this point if desired.

Acm Deprotection and Disulfide Bond Formation

The removal of the Acm group and the simultaneous formation of a disulfide bond is typically achieved through oxidation with iodine.[4][7] This reaction is usually performed in a dilute solution to favor intramolecular cyclization over intermolecular dimerization or oligomerization.

Caption: Workflow for Acm deprotection and disulfide bond formation.

Protocol for On-Resin Cyclization (Alternative):

While solution-phase cyclization is common, on-resin cyclization can also be performed.[10]

-

After assembling the linear peptide, swell the peptide-resin in DMF.

-

Dissolve iodine (5-10 equivalents) in DMF.

-

Add the iodine solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction by cleaving a small amount of resin and analyzing by mass spectrometry.

-

Wash the resin with DMF, followed by a wash with a sodium thiosulfate solution to quench excess iodine, and then with water and DMF.

-

Proceed with the final cleavage of the cyclized peptide from the resin.

Protocol for Solution-Phase Cyclization:

-

Dissolve the purified linear Acm-protected peptide in a solvent mixture such as aqueous acetic acid or aqueous methanol at a low concentration (e.g., 0.1-1 mg/mL).

-

Prepare a stock solution of iodine in the same solvent.

-

Slowly add the iodine solution to the peptide solution with stirring until a faint yellow color persists.

-

Allow the reaction to proceed for 1-2 hours, monitoring by HPLC and mass spectrometry.

-

Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[1]

-

Purify the cyclized peptide by reverse-phase HPLC.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Ninhydrin Test) | - Steric hindrance of the growing peptide chain.- Aggregation of the peptide on the resin.- Poor quality or hydrolyzed Fmoc-Cys(Acm)-OSu. | - Extend the coupling time.- Perform a second coupling (recouple) with fresh Fmoc-Cys(Acm)-OSu.- Consider using a different solvent system (e.g., NMP) or adding a chaotropic agent.- Use fresh, high-quality Fmoc-Cys(Acm)-OSu. |

| Racemization of Cysteine | - Prolonged exposure to basic conditions during deprotection.- Certain activation methods (less of a concern with OSu esters but still possible). | - Minimize deprotection times.- Ensure complete removal of piperidine before coupling. |

| Side Reactions During Acm Deprotection | - Over-oxidation by iodine, leading to modification of sensitive residues like Met, Trp, or Tyr. | - Carefully control the amount of iodine added.- Perform the reaction at a lower temperature.- Quench the reaction promptly upon completion. |

| Formation of Dimers/Oligomers During Cyclization | - Peptide concentration is too high. | - Perform the cyclization reaction at a higher dilution. |

Conclusion

The use of Fmoc-Cys(Acm)-OSu offers a streamlined approach to incorporating the strategically important Acm-protected cysteine into synthetic peptides. By leveraging a pre-activated amino acid derivative, researchers can simplify the coupling step in manual solid-phase peptide synthesis. The orthogonality of the Acm group provides the flexibility to perform controlled disulfide bond formation after the full-length peptide has been assembled and purified. A thorough understanding of the principles of Fmoc-SPPS, coupled with careful execution of the protocols outlined in this guide, will enable the successful synthesis of complex, cysteine-containing peptides for a wide range of research and drug development applications.

References

- Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Cys(Acm).

- Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3].

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- The University of Melbourne. (n.d.). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Retrieved from Find an Expert - The University of Melbourne.

- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Bachem. (2021, October 11). Cysteine Derivatives.

- Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.

- Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

- National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.

- Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group.

Sources

- 1. researchgate.net [researchgate.net]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. mesalabs.com [mesalabs.com]

Application Note & Protocol: Automated Solid-Phase Peptide Synthesis with Fmoc-Cys(Acm)-OSu

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of N-α-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH), via its succinimidyl ester (OSu), in automated solid-phase peptide synthesis (SPPS). The acetamidomethyl (Acm) protecting group offers an orthogonal strategy for the synthesis of complex peptides, particularly those requiring regioselective disulfide bond formation. This document outlines the underlying chemical principles, detailed protocols for automated synthesis, and strategies for troubleshooting common issues, ensuring the generation of high-purity cysteine-containing peptides.

Introduction: The Strategic Importance of Cysteine and the Acm Protecting Group

Cysteine residues are pivotal in the structure and function of a vast array of therapeutic peptides and proteins. Their thiol side chains are key to forming disulfide bridges that stabilize tertiary and quaternary structures, a critical factor for biological activity.[1] In the realm of synthetic peptides, precise control over disulfide bond formation is paramount, especially in molecules with multiple cysteine residues where incorrect pairing can lead to inactive or even toxic isoforms.[1]

The Fmoc-based solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, prized for its efficiency and amenability to automation.[2] Within this framework, the choice of protecting group for the cysteine thiol is a critical strategic decision. The acetamidomethyl (Acm) group has emerged as a robust and versatile option due to its stability under the acidic conditions used for cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[3] This orthogonality allows for the isolation of a fully deprotected peptide with the cysteine thiol still protected, facilitating purification prior to the selective formation of disulfide bonds.[3][4]

The use of a pre-activated succinimidyl ester of Fmoc-Cys(Acm)-OH, Fmoc-Cys(Acm)-OSu, can offer advantages in automated synthesis by promoting milder reaction conditions and potentially cleaner reaction profiles compared to more reactive acylating agents.[5]

Core Principles and Mechanistic Rationale

The Fmoc-SPPS Cycle

Automated Fmoc-SPPS is a cyclical process performed on an insoluble resin support.[2] The fundamental steps are:

-

Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by a secondary amine base, typically piperidine in DMF.

-

Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the newly liberated N-terminal amine of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled.

The Role of the Acm Group

The Acm group provides orthogonal protection to the cysteine thiol. It is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail used for final cleavage and deprotection of other side chains (e.g., Trt, tBu).[6] This stability is crucial for strategies involving the regioselective formation of multiple disulfide bonds.[1]

Fmoc-Cys(Acm)-OSu: An Activated Ester Approach

The use of an N-hydroxysuccinimide (OSu) ester of Fmoc-Cys(Acm) provides a pre-activated form of the amino acid.[7][8] This approach can lead to cleaner reactions and minimize side products compared to more reactive species.[5] The succinimide leaving group is less reactive and generates less corrosive byproducts.[5]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Fmoc-Cys(Acm)-OH | Peptide Synthesis Grade | Verified Supplier |

| N-Hydroxysuccinimide (HOSu) | Reagent Grade | Standard Chemical Supplier |

| Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | Reagent Grade | Standard Chemical Supplier |

| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g | Verified SPPS Supplier |

| Piperidine | Peptide Synthesis Grade | Standard Chemical Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Chemical Supplier |

| Dichloromethane (DCM) | Reagent Grade | Standard Chemical Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Chemical Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Chemical Supplier |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard Chemical Supplier |

| Iodine (I₂) | Reagent Grade | Standard Chemical Supplier |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier |

Workflow for Automated SPPS with Fmoc-Cys(Acm)-OSu

The following is a generalized protocol for an automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the peptide sequence.

Diagram: Automated Fmoc-SPPS Workflow

Caption: Automated Fmoc-SPPS workflow for peptide synthesis.

Step 1: Resin Preparation

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides) in the reaction vessel of the automated synthesizer.

-

Swell the resin in DMF for at least 30 minutes.

Step 2: Fmoc Deprotection

-

Drain the DMF.

-

Treat the resin with 20% piperidine in DMF for 1-5 minutes.

-

Drain and repeat the 20% piperidine in DMF treatment for 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

Step 3: Coupling of Fmoc-Cys(Acm)-OSu

-

Dissolve Fmoc-Cys(Acm)-OSu (3-5 equivalents relative to resin substitution) in a minimal amount of DMF.

-

Add the Fmoc-Cys(Acm)-OSu solution to the reaction vessel.

-

Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test.[9] A negative test (beads remain colorless or yellow) indicates complete coupling.

-

Wash the resin thoroughly with DMF (5-7 times).

Step 4: Subsequent Amino Acid Couplings

-

Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For other amino acids, standard coupling reagents such as HBTU/DIPEA or HATU can be used. However, to minimize the risk of racemization of the cysteine residue, it is advisable to use carbodiimide-based activation (e.g., DIC/Oxyma) for the amino acid following the Cys(Acm) residue.[10]

Step 5: Final Cleavage and Deprotection

-

After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[11] For peptides containing tryptophan, add EDT to the cocktail (e.g., TFA/TIS/Water/EDT, 94:1:2.5:2.5, v/v/v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice more.

-

Dry the peptide pellet under vacuum. At this stage, the peptide will have all acid-labile protecting groups removed, but the Cys(Acm) group will remain intact.[12]

Post-Cleavage Acm Deprotection and Disulfide Bond Formation

The Acm group can be removed to either generate a free thiol or to directly form a disulfide bond.

Diagram: Acm Deprotection and Disulfide Formation

Caption: Pathways for Acm deprotection and disulfide bond formation.

Method 1: Iodine-Mediated Deprotection and Oxidation (to form disulfide) This is a common method for simultaneous deprotection and disulfide bond formation.[4][13]

-

Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid at a high dilution (0.1-1 mg/mL) to favor intramolecular cyclization.

-

Add a solution of iodine (5-10 fold molar excess) dropwise while stirring.

-

Monitor the reaction by RP-HPLC.

-

Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

-

Purify the cyclic peptide by RP-HPLC.

Method 2: Heavy Metal-Mediated Deprotection (to form free thiol) This method is used when a free thiol is desired. Caution: Mercury and silver salts are highly toxic and should be handled with extreme care. [4]

-

Dissolve the Acm-protected peptide in a suitable solvent.

-

Treat with mercury(II) acetate [Hg(OAc)₂] or silver trifluoromethanesulfonate.[3][4]

-

After the reaction is complete, the free thiol can be regenerated by treatment with a reducing agent like dithiothreitol (DTT).

-

Purify the peptide by RP-HPLC.

Data Presentation and Quality Control

| Parameter | Recommended Value | Rationale |

| Resin Loading | 0.3 - 0.7 mmol/g | Balances yield with the risk of aggregation. |

| Amino Acid Equivalents | 3 - 5 eq. | Ensures a sufficient excess for driving the coupling reaction to completion. |

| Coupling Time | 1 - 2 hours | Generally sufficient for OSu esters; can be extended for difficult couplings. |

| Deprotection Time | 2 x (1-5 min) and (10-20 min) | Ensures complete Fmoc removal. |

| Cleavage Time | 2 - 3 hours | Sufficient for complete removal of the peptide and acid-labile side-chain protecting groups. |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Insufficient equivalents of Fmoc-Cys(Acm)-OSu.- Steric hindrance from the growing peptide chain.- Aggregation of the peptide on the resin. | - Increase the number of equivalents of the amino acid.- Increase the coupling time.- Perform a double coupling.- Use a more chaotropic solvent mixture if aggregation is suspected. |

| Racemization of Cysteine | - Use of base-mediated activation methods (e.g., HBTU/DIPEA) for the amino acid coupled after cysteine.[10]- Elevated temperatures during coupling. | - Use carbodiimide activation (e.g., DIC/Oxyma) for the residue following cysteine.[10]- Avoid pre-activation and microwave heating for cysteine and the subsequent residue.[4][10]- Ensure the reaction is performed at room temperature. |

| Side Reactions during Cleavage | - Incomplete scavenging of reactive cations (e.g., trityl).- Oxidation of sensitive residues (e.g., Met, Trp). | - Use a scavenger cocktail appropriate for the peptide sequence (e.g., TIS, EDT).[4]- Ensure a sufficient volume of the cleavage cocktail is used.[4] |

| Low Yield of Final Peptide | - Incomplete coupling at multiple steps.- Premature chain termination.- Loss of peptide during workup. | - Monitor coupling efficiency at each step (e.g., ninhydrin test).[9]- Optimize precipitation and washing steps to minimize loss of the peptide. |

Conclusion

The use of Fmoc-Cys(Acm)-OSu in automated solid-phase peptide synthesis provides a reliable and effective strategy for the incorporation of cysteine, particularly for the synthesis of complex peptides requiring regioselective disulfide bond formation. The orthogonality of the Acm group is a significant advantage, allowing for the purification of the fully assembled peptide prior to the formation of disulfide bridges. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can successfully synthesize high-purity cysteine-containing peptides for a wide range of applications in research and drug development.

References

- Vertex AI Search. (n.d.). Fmoc-OSu vs. Fmoc-Cl: A Comparative Look for Peptide Synthesis. Retrieved January 28, 2026.

- BenchChem. (n.d.). Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis. Retrieved January 28, 2026.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Cys(Acm)-OH. Retrieved January 28, 2026.

-

Coin, I., et al. (2013). Automated solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 39-64. [Link]

- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 28, 2026.

- Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved January 28, 2026.

-

de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9062–9070. [Link]

- Chem-Impex. (n.d.). Fmoc-S-acetamidomethyl-L-cysteine. Retrieved January 28, 2026.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved January 28, 2026.

-

Singh, S. K., et al. (2023). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 28(6), 2577. [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Behrendt, R., et al. (2016). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Journal of Peptide Science, 22(1), 4-11. [Link]

- Bachem. (2021).

- Biotage. (2023). Optimizing the removal of an ACM protecting group. Retrieved January 28, 2026.

-

Fields, C. G., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]

- CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved January 28, 2026.

- Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH. Retrieved January 28, 2026.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 28, 2026.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 28, 2026.

- ApexBio. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis. Retrieved January 28, 2026.

Sources

- 1. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. bachem.com [bachem.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. nbinno.com [nbinno.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions with Fmoc-Cys(Acm)-OSu in Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating Cys(Acm) residues into their peptide sequences. The use of pre-activated N-hydroxysuccinimide (OSu) esters, such as Fmoc-Cys(Acm)-OSu, offers a convenient method for peptide coupling. However, like any chemical transformation, it is not without its potential pitfalls. This document provides in-depth, field-proven insights into the common side reactions associated with Fmoc-Cys(Acm)-OSu, offering not just troubleshooting steps but also a foundational understanding of the underlying chemical principles. Our goal is to empower you to anticipate, diagnose, and mitigate these challenges, ensuring the integrity and purity of your synthetic peptides.

I. Foundational Knowledge: The Chemistry of Fmoc-Cys(Acm)-OSu

Before delving into troubleshooting, it is crucial to understand the chemical nature of the key players. The Acetamidomethyl (Acm) group is a popular choice for protecting the thiol side chain of cysteine due to its stability under the mildly basic conditions of Fmoc removal and the acidic conditions of final cleavage from most resins.[1] The Fmoc-protecting group on the alpha-amino group is base-labile, typically removed with piperidine in DMF. The OSu ester is a pre-activated form of the carboxylic acid, designed for efficient aminolysis (peptide bond formation).

The synthesis of Fmoc-Cys(Acm)-OSu itself involves the reaction of Fmoc-Cys(Acm)-OH with N-hydroxysuccinimide (NHS), often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC). A one-pot synthesis method for Fmoc-Cys(Acm)-OH has been developed, which involves the S-alkylation of L-cysteine followed by N-protection with Fmoc-OSu.[2]

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what" and the "why" behind the recommended solutions.

Q1: I'm observing a significant amount of a D-Cys diastereomer in my peptide after coupling with Fmoc-Cys(Acm)-OSu. What's causing this racemization and how can I prevent it?

A1: The Challenge of Cysteine Racemization

Cysteine is notoriously prone to racemization during peptide synthesis, a side reaction that can significantly impact the biological activity of the final peptide.[3] The primary mechanism for this loss of stereochemical integrity is the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality.

While the Acm protecting group is generally considered less prone to inducing racemization compared to the bulkier Trityl (Trt) group, the risk is still significant, especially with certain activation methods.[4] The use of pre-activated esters like Fmoc-Cys(Acm)-OSu is generally preferred over in-situ activation methods that employ strong bases like diisopropylethylamine (DIEA), which can exacerbate racemization.[5]

Troubleshooting & Prevention Protocol:

-

Avoid Pre-activation with Strong Bases: If you are preparing the OSu ester in-house, avoid prolonged exposure to activating agents and bases. The use of carbodiimides with additives like HOBt or Oxyma can suppress racemization during the activation step.[3]

-

Optimize Coupling Conditions:

-

Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent racemization.[6]

-

Base: If a base is required during coupling, opt for a weaker, sterically hindered base like 2,4,6-collidine instead of N-methylmorpholine (NMM) or DIEA.[7]

-

-

Consider Alternative Cysteine Derivatives: For particularly sensitive sequences, especially at the C-terminus, using a different protecting group like Tetrahydropyranyl (Thp) has been shown to significantly reduce racemization compared to both Acm and Trt.[5][8]

Data Snapshot: Impact of Protecting Group on Racemization

| Cysteine Derivative | Coupling Conditions | % Racemization |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% |

This table illustrates the significant influence of the side-chain protecting group on the extent of racemization during coupling. Data adapted from Sigma-Aldrich[5].

Workflow for Minimizing Cysteine Racemization:

Caption: Troubleshooting workflow for cysteine racemization.

Q2: My final peptide purity is low, and I suspect the Fmoc-Cys(Acm)-OSu is degrading. How stable is this reagent, and what are the likely degradation products?

A2: The Stability of Activated Esters

Fmoc-amino acid-OSu esters are susceptible to hydrolysis, especially in the presence of moisture. The hydrolysis of the active ester regenerates the free carboxylic acid (Fmoc-Cys(Acm)-OH) and releases N-hydroxysuccinimide. This unactivated amino acid will not participate in the coupling reaction, leading to deletion sequences in your peptide.

Troubleshooting & Prevention Protocol:

-

Storage and Handling:

-

Store Fmoc-Cys(Acm)-OSu under anhydrous conditions at a low temperature (e.g., -20°C).

-

Always allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.

-

-

Solvent Purity: Use high-purity, anhydrous solvents for your coupling reactions. The presence of water in your reaction mixture will directly lead to the hydrolysis of the active ester.

-

Reaction Time: While a sufficient reaction time is necessary for complete coupling, excessively long coupling times can increase the opportunity for hydrolysis of the unreacted OSu ester. Monitor your coupling reactions to determine the optimal time for your specific sequence.

Analytical Detection of Hydrolysis:

-

HPLC: The hydrolyzed product, Fmoc-Cys(Acm)-OH, will have a different retention time than the OSu ester. Co-injection with a standard of Fmoc-Cys(Acm)-OH can confirm the identity of the peak.

-

Mass Spectrometry: The mass of the hydrolyzed product will correspond to that of Fmoc-Cys(Acm)-OH.

Reaction Scheme: Hydrolysis of Fmoc-Cys(Acm)-OSu

Caption: Hydrolysis of Fmoc-Cys(Acm)-OSu.

Q3: I'm observing a side product with a mass corresponding to a dipeptide of Cys(Acm). How is this forming?

A3: Dipeptide Formation During Activation

The formation of Fmoc-Cys(Acm)-Cys(Acm)-OH is a potential side reaction that can occur during the preparation of Fmoc-Cys(Acm)-OSu.[2] This happens if a portion of the Fmoc-Cys(Acm)-OH becomes deprotected at the N-terminus, exposing a free amine. This free amine can then react with an activated molecule of Fmoc-Cys(Acm)-OSu, leading to the formation of a dipeptide.

Troubleshooting & Prevention Protocol:

-

Purity of Starting Material: Ensure the high purity of your Fmoc-Cys(Acm)-OH starting material. The presence of any free Cys(Acm)-OH will lead to dipeptide formation during the activation step.

-

Control of Reaction Conditions:

-

pH: During the synthesis of Fmoc-Cys(Acm)-OH from Cys(Acm)-OH and Fmoc-OSu, maintaining a neutral to slightly alkaline pH (7-8) is crucial.[2] Deviations from this can lead to Fmoc deprotection.

-

Temperature: Carry out the activation reaction at a controlled low temperature to minimize side reactions.

-

-

Purification of the Activated Ester: If you are preparing the OSu ester in-house, it is essential to purify it thoroughly to remove any dipeptide impurity before use in peptide synthesis. Recrystallization or flash chromatography can be effective methods.[2]

Workflow for Investigating Dipeptide Formation:

Caption: Troubleshooting dipeptide side product formation.

III. Summary of Best Practices

To minimize side reactions when using Fmoc-Cys(Acm)-OSu, adhere to the following best practices:

-

Reagent Quality: Use high-purity, anhydrous reagents and solvents.

-

Storage: Store Fmoc-Cys(Acm)-OSu under anhydrous conditions at low temperatures.

-

Temperature Control: Perform coupling reactions at reduced temperatures (e.g., 0 °C).

-

Base Selection: If a base is necessary, use a weak, sterically hindered base.

-

Monitoring: Monitor your coupling reactions to avoid unnecessarily long reaction times.

-

Analysis: Routinely analyze your crude peptides by HPLC and mass spectrometry to detect any side products early.

By understanding the potential side reactions and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your peptide synthesis endeavors.

IV. References

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (URL: [Link])

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - Semantic Scholar. (URL: [Link])

-

Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - ResearchGate. (URL: [Link])

-

Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio. (URL: [Link])

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

-

Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed. (URL: [Link])

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

-

A kind of Fmoc-Cys(Acm)-OH preparation method - Google Patents. (URL: )

-

Reagents and conditions: (i) Fmoc-OSu, ACN, rt, 1 h, 90–95%; (ii) Meldrum's acid, THF - ResearchGate. (URL: [Link])

-

Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis - Semantic Scholar. (URL: [Link])

-

Planning a Peptide Synthesis | AAPPTec. (URL: [Link])

-

The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed. (URL: [Link])

Sources

- 1. peptide.com [peptide.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. digital.csic.es [digital.csic.es]

Impact of base selection on Fmoc-cys(acm)-OSu coupling

Welcome to the technical support guide for optimizing the coupling of Fmoc-Cys(Acm)-OSu in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with incorporating this critical amino acid derivative. The selection of a base during the coupling step is not a trivial choice; it represents a critical control point that directly dictates the balance between reaction efficiency and the preservation of chiral integrity. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and implement robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when coupling Fmoc-Cys(Acm)-OSu?

The choice of base is paramount because it serves two competing functions. Its primary, intended role is to deprotonate the N-terminal ammonium salt of the growing peptide chain, rendering the free amine nucleophilic for its attack on the succinimidyl ester (OSu) of the cysteine derivative. However, bases can also promote an undesired side reaction: racemization. Cysteine is particularly susceptible to the abstraction of its α-proton (the proton on the chiral carbon) under basic conditions.[1][2] This leads to the formation of a planar enolate intermediate, which upon re-protonation can yield both the desired L-cysteine and the undesired D-cysteine enantiomer, compromising the purity and biological activity of the final peptide. Therefore, the ideal base must be strong enough to facilitate efficient coupling but not so strong that it significantly promotes racemization.

Q2: What is the primary side reaction of concern, and how does the base contribute to it?

The most significant and pernicious side reaction during the coupling of any activated cysteine derivative is racemization (also referred to as epimerization in the context of a peptide chain).[1][3][4]

The mechanism is initiated by the base abstracting the acidic α-proton from the cysteine residue. This is particularly problematic for cysteine compared to many other amino acids due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of this proton.

Below is a diagram illustrating the base-catalyzed racemization pathway.

Caption: Base-catalyzed racemization of a cysteine residue via an achiral enolate intermediate.

Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are particularly effective at promoting this side reaction, especially when used with highly activating coupling reagents.[1][4]

Q3: I'm observing significant D-Cysteine in my peptide. Which base is likely the culprit and what are the alternatives?

If you are detecting significant racemization, the most probable cause is the use of a strong tertiary amine base, such as DIPEA . While standard for many other amino acids, its use with cysteine is strongly discouraged.[1]

The recommended solution is to switch to a weaker, non-nucleophilic base. Sterically hindered pyridines are excellent choices. The goal is to lower the basicity to a level where α-proton abstraction is kinetically disfavored compared to N-terminal amine deprotonation.